![molecular formula C23H33P B12835987 Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl lithium with di-tert-butylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by another ligand in a metal complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Substitution: Substitution reactions often involve the use of transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The major products are the new metal complexes formed after the substitution of the phosphine ligand.
科学研究应用
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and advanced materials.
作用机制
The mechanism by which di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky tert-butyl groups provide steric protection, while the electron-donating properties of the phosphine enhance the reactivity of the metal center. This combination allows for efficient catalysis in various chemical reactions.
相似化合物的比较
Similar Compounds
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl:
4,4’-Di-tert-butylbiphenyl: This compound lacks the phosphine group but shares the biphenyl core structure with tert-butyl substituents.
Uniqueness
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
属性
分子式 |
C23H33P |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
ditert-butyl-[2-(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-16-14-17(2)21(18(3)15-16)19-12-10-11-13-20(19)24(22(4,5)6)23(7,8)9/h10-15H,1-9H3 |
InChI 键 |
RPJFMVPCLSGTDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
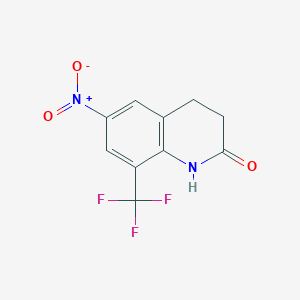
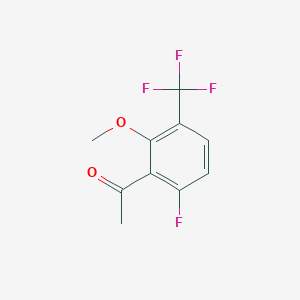
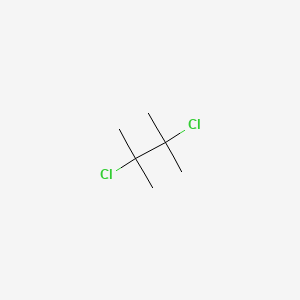

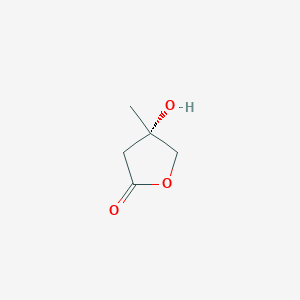
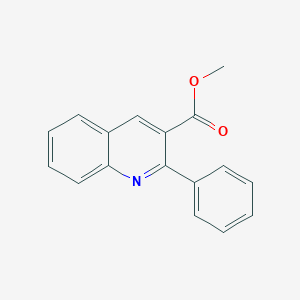
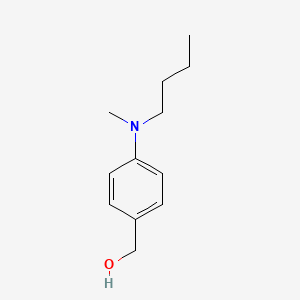
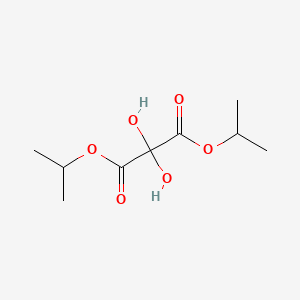
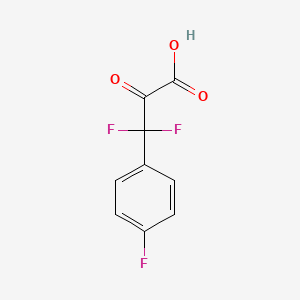

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
